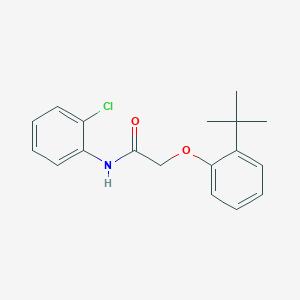
2-(2-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acetamide compounds often involves the reaction of specific phenols with chloroacetyl derivatives in the presence of suitable catalysts and conditions. For example, N-Methyl-2-(4-phenoxyphenoxy) acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine with DMF as solvent and potassium carbonate as a catalyst, highlighting a method that could be adapted for the synthesis of our target compound under optimized conditions to achieve high yields (Gao Yonghong, 2009).
Molecular Structure Analysis
Crystallography studies provide insights into the molecular structure of similar compounds, such as the orientation of phenyl rings and the formation of intermolecular hydrogen bonds, which are critical for understanding the structural characteristics of our target molecule. For instance, the structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide reveals how chlorophenyl rings orient relative to other structural motifs, which could imply similar spatial arrangements in the compound of interest (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including hydrogen bond formation and substitution reactions, which influence their chemical behavior and applications. Studies on related compounds have detailed these reactions, providing a basis for understanding the reactivity of "2-(2-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide" (T. Romero & Angela Margarita, 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for the practical application of chemical compounds. Research on similar acetamides provides valuable data that can be used to infer the properties of our compound of interest, aiding in its characterization and application in various scientific domains (P. Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. Detailed studies on compounds such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide have explored these aspects, providing insights into the behavior of "this compound" under various chemical conditions (B. Narayana et al., 2016).
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation processes, such as the synthesis of N-(2-Hydroxyphenyl)acetamide, are critical in the development of intermediates for antimalarial drugs. Research by Magadum and Yadav (2018) explored optimizing these processes using immobilized lipase, highlighting the importance of selecting appropriate acyl donors and reaction conditions for efficient synthesis (Magadum & Yadav, 2018).
Hydrogen Bond Studies in Acetamides
Romero and Margarita (2008) investigated the hydrogen bonding behaviors in substituted N-(2-hydroxyphenyl)-acetamides. Their work, which included structural analysis via X-ray crystallography and NBO studies, provides insights into the electronic behavior of these compounds, potentially informing the design of new molecules with desired properties (Romero & Margarita, 2008).
Potential Insecticidal Agents
Research into N-(4-chlorophenyl)-2-phenoxyacetamide derivatives for their insecticidal efficacy against pests like the cotton leafworm demonstrates the application of such compounds in developing new pesticides. Rashid et al. (2021) synthesized novel derivatives and tested their effectiveness, contributing to the search for more efficient and environmentally friendly pest control solutions (Rashid et al., 2021).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The development of new chemical entities for therapeutic purposes includes evaluating the anticancer, anti-inflammatory, and analgesic activities of acetamide derivatives. Studies by Rani et al. (2014) on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives showcased the potential of these compounds in medical applications, highlighting their efficacy in preclinical models (Rani et al., 2014).
Eigenschaften
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,3)13-8-4-7-11-16(13)22-12-17(21)20-15-10-6-5-9-14(15)19/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTJUFAIZJSSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


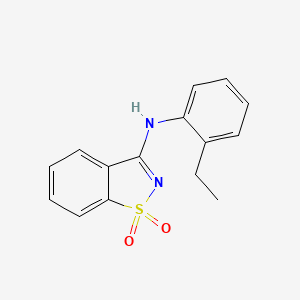
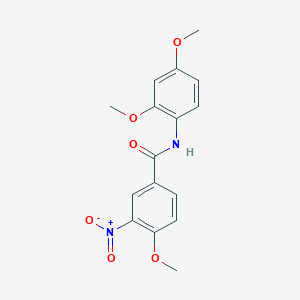
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)

![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)
![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)
![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)
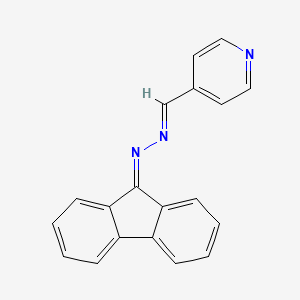

![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)
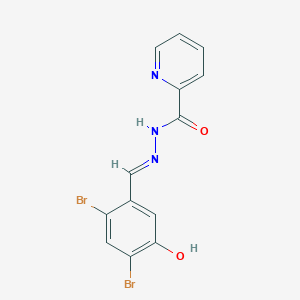
![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)